molecular formula C22H16N2O6 B3988737 4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No. B3988737
M. Wt: 404.4 g/mol
InChI Key: NVFCZEBAHARYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate, also known as NBD-Cl, is a fluorescent reagent widely used in biochemical and biophysical research. It is a highly sensitive and specific probe for labeling proteins, nucleic acids, and lipids. The synthesis of NBD-Cl involves several steps, including the reaction of NBD-Cl with acid chloride and the coupling of the resulting product with benzoic acid.

Mechanism of Action

4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate works by covalently labeling proteins, nucleic acids, and lipids through the formation of a stable adduct. The fluorescent properties of this compound make it an ideal probe for studying biological systems. The fluorescence of this compound is highly sensitive to changes in the local environment, such as changes in pH or ionic strength.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic reagent that is widely used in biochemical and biophysical research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate in lab experiments include its high sensitivity and specificity, its ability to label a wide range of biological molecules, and its non-toxic nature. The limitations of using this compound include its relatively high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

For the use of 4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate in research include the development of new methods for labeling biological molecules, the use of this compound in live cell imaging, and the development of new fluorescent probes with improved properties. Additionally, the use of this compound in drug discovery and development is an area of active research.

Scientific Research Applications

4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate is widely used in biochemical and biophysical research as a fluorescent probe for labeling proteins, nucleic acids, and lipids. It is a highly sensitive and specific reagent that can be used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. This compound can also be used to study enzyme kinetics, protein folding, and membrane dynamics.

properties

IUPAC Name

(4-nitrophenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-20-18-13-1-2-14(11-13)19(18)21(26)23(20)15-5-3-12(4-6-15)22(27)30-17-9-7-16(8-10-17)24(28)29/h1-10,13-14,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCZEBAHARYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

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